molecular formula C7H18N2O2 B13097231 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol

Cat. No.: B13097231
M. Wt: 162.23 g/mol
InChI Key: YKROODDDSALRAZ-UHFFFAOYSA-N
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Description

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol is an organic compound that belongs to the class of alkanolamines. It is a colorless liquid that is soluble in water and alcohols. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is usually purified through distillation or crystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: This compound is structurally similar but lacks the hydroxyethyl and methylamino groups.

    3-((2-Hydroxyethyl)(methyl)amino)propanoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise pH control and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H18N2O2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(aminomethyl)-3-[2-hydroxyethyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C7H18N2O2/c1-9(2-3-10)5-7(4-8)6-11/h7,10-11H,2-6,8H2,1H3

InChI Key

YKROODDDSALRAZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC(CN)CO

Origin of Product

United States

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